N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a specific context, such as in a biological or industrial process.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that affect the synthesis.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine these properties.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as reactivity, acidity or basicity, and stability.Scientific Research Applications
Enzyme Inhibition and Drug Discovery
Research into similar compounds, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has identified potent and selective inhibitors of the Met kinase superfamily. These inhibitors have shown promise in preclinical models for the treatment of cancer, with one compound demonstrating complete tumor stasis in a human gastric carcinoma xenograft model, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Chemical Synthesis and Optimization
Another study explored the chemoselective acetylation of 2-aminophenol, aiming to synthesize intermediates for antimalarial drugs. This research utilized immobilized lipase to optimize the process, highlighting the importance of selecting the right acyl donors and reaction conditions for achieving high efficiency and selectivity (Magadum & Yadav, 2018).
Radiotracer Development for Medical Imaging
The development of novel radiotracers for imaging the translocator protein 18 kDa (TSPO) in vivo is another area of application. Studies have synthesized and evaluated compounds like N-(2-[(18)F]fluoromethoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide for their potential in imaging acute neuroinflammation, providing insights into the convenient application of radiofluorination techniques (Moon et al., 2014).
Herbicidal Activity
There is also research into similar compounds for their herbicidal activity. For instance, the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides has been reported, with some compounds showing promising herbicidal activities against dicotyledonous weeds (Wu et al., 2011).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements in its synthesis or use.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the primary scientific literature or authoritative databases. If you have a different compound or a more specific question about this one, feel free to ask!
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-1-3-17(4-2-16)25-13-19(24)23-12-14-5-10-22-18(11-14)15-6-8-21-9-7-15/h1-11H,12-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCNBXVVOKVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide |
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